molecular formula C6H5FIN B1345027 2-Fluoro-5-iodoaniline CAS No. 886362-82-9

2-Fluoro-5-iodoaniline

Cat. No. B1345027
M. Wt: 237.01 g/mol
InChI Key: XNFXQUHUFXJVSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds is described in several papers. For instance, a protocol for the synthesis of 5-fluoromethyl-2-oxazolines using electrochemistry and a hypervalent iodine species is presented, which could potentially be adapted for the synthesis of 2-fluoro-5-iodoaniline derivatives . Another paper discusses the palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodoanilines, which could be relevant for the synthesis of 2-fluoro-5-iodoaniline under certain conditions . Additionally, the synthesis of 2-fluoro-4-iodo-anisole via the Schiemann reaction suggests a possible synthetic route for 2-fluoro-5-iodoaniline by modifying the starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of 2-fluoro-5-iodoaniline would be expected to exhibit interesting electronic properties due to the electron-withdrawing effects of the fluorine atom and the heavy atom influence of iodine. These substituents can impact the electron density distribution on the aniline ring and affect its reactivity. The papers do not directly analyze the molecular structure of 2-fluoro-5-iodoaniline, but the structural implications can be inferred from related compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-fluoro-5-iodoaniline can be anticipated to involve electrophilic aromatic substitution reactions facilitated by the activating influence of the amino group and the presence of halogens. The papers describe various reactions of fluorinated anilines, such as the palladium-catalyzed amination and the synthesis of quinoxaline derivatives through radical isocyanide insertion , which provide insights into the types of chemical transformations that 2-fluoro-5-iodoaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-iodoaniline would be influenced by the halogen substituents. Fluorine, being highly electronegative, would likely increase the acidity of the amino hydrogen, while the iodine atom could enhance the compound's polarizability. The papers do not provide specific data on the physical and chemical properties of 2-fluoro-5-iodoaniline, but the properties of similar fluorinated anilines and iodinated compounds are discussed, such as their potential antiviral activity .

Scientific Research Applications

Synthesis of Antitumor Compounds

2-Fluoro-5-iodoaniline has been utilized in the synthesis of compounds with antitumor properties. For example, it has been used in the preparation of sulfonamides, which undergo Sonogashira couplings to form compounds that inhibit cancer cell lines, particularly in colon and renal origins. This demonstrates its potential in the development of cancer treatments (McCarroll et al., 2007).

Development of Synthetic Pathways

2-Fluoro-5-iodoaniline is instrumental in the development of new synthetic pathways. It has been used in the Ullman methoxylation process to create 2-Fluoro-4-methoxyaniline, showcasing its role in the synthesis of complex organic compounds (Ragan et al., 2003).

Synthesis of Fluoroalkylated Indoles

In the field of organic chemistry, 2-Fluoro-5-iodoaniline is used for the regiocontrolled synthesis of fluoroalkylated indoles. This process is significant in the development of various pharmaceutical and agrochemical compounds (Konno et al., 2004).

Nucleoside Antibiotic Synthesis

This chemical is also involved in the synthesis of nucleoside antibiotics like nucleocidin. Such antibiotics are known for their broad antibacterial spectrum, highlighting the potential of 2-Fluoro-5-iodoaniline in antibiotic development (Jenkins et al., 1976).

Metabolomic Studies

2-Fluoro-5-iodoaniline is used in metabolomic studies to understand the metabolic fate of iodinated compounds in organisms like earthworms. This has implications for environmental toxicology and understanding the ecological impact of such compounds (Duckett et al., 2003).

Safety And Hazards

2-Fluoro-5-iodoaniline is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, H332, H319, and H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, as well as respiratory irritation .

properties

IUPAC Name

2-fluoro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXQUHUFXJVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649667
Record name 2-Fluoro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodoaniline

CAS RN

886362-82-9
Record name 2-Fluoro-5-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-iodo-phenylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GE Bell - 2023 - research-repository.st-andrews.ac …
Indoles are ubiquitous in natural products and in pharmaceuticals. Methods for their synthesis range from the classic Fischer synthesis to more modern, transition metal-catalysed …

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